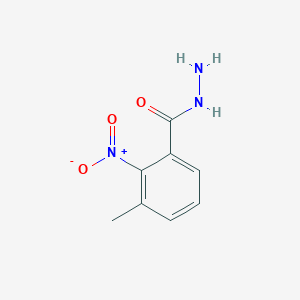

3-Methyl-2-nitrobenzhydrazide

CAS No.: 1016745-70-2

Cat. No.: VC8036439

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016745-70-2 |

|---|---|

| Molecular Formula | C8H9N3O3 |

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | 3-methyl-2-nitrobenzohydrazide |

| Standard InChI | InChI=1S/C8H9N3O3/c1-5-3-2-4-6(8(12)10-9)7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) |

| Standard InChI Key | XFYLQQCSHFLPHU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

The structural identity of 3-methyl-2-nitrobenzhydrazide is defined by its empirical formula , which corresponds to a benzene ring bearing a methyl group (CH), a nitro group (NO), and a hydrazide moiety (-CONHNH) at positions 3, 2, and 1, respectively . The nitro group’s electron-withdrawing nature influences the compound’s reactivity, particularly in electrophilic substitution reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 152–154°C |

| Molecular Weight | 195.18 g/mol |

| Empirical Formula | |

| MDL Number | MFCD03425694 |

Synthesis Pathways

While no direct synthesis protocol for 3-methyl-2-nitrobenzhydrazide is documented in the provided sources, its preparation can be inferred from analogous hydrazide syntheses. A plausible route involves the following steps:

-

Formation of 3-Methyl-2-nitrobenzoic Acid: Nitration of 3-methylbenzoic acid introduces the nitro group at the 2-position. This intermediate is documented in genetic toxicology studies .

-

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) yields 3-methyl-2-nitrobenzoyl chloride.

-

Hydrazide Formation: Treatment with hydrazine hydrate (NH·HO) facilitates nucleophilic acyl substitution, producing the target hydrazide .

This method aligns with general hydrazide synthesis practices, though reaction conditions (e.g., temperature, solvent) require optimization. A patent describing the synthesis of a related hydrazone derivative, 3-methyl-2-benzothiazolinone hydrazone (MBTH), highlights the use of N-methylaniline, thiocyanates, and bromine in multi-step reactions . While distinct from benzhydrazide synthesis, this underscores the role of nitro and methyl substituents in directing reactivity.

Applications in Scientific Research

3-Methyl-2-nitrobenzhydrazide’s applications are confined to non-medical industrial and research contexts, as explicitly stated in its product documentation . Potential uses include:

-

Organic Synthesis: As a building block for heterocyclic compounds, such as triazoles or tetrazoles, via cyclization reactions.

-

Coordination Chemistry: Hydrazide ligands often bind metal ions, enabling the development of catalysts or coordination polymers.

-

Analytical Chemistry: Nitroaromatic compounds are employed in spectrophotometric assays, though specific applications for this derivative remain unexplored.

Related products listed alongside 3-methyl-2-nitrobenzhydrazide, such as Boc-protected amino acids (e.g., Boc-L-Tyr(tBu)-OH) and Wang resin , suggest its potential utility in peptide synthesis or solid-phase organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume